pyCTZ

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

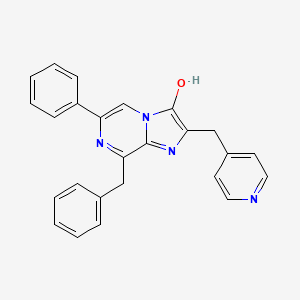

Molecular Formula |

C25H20N4O |

|---|---|

Molecular Weight |

392.5 g/mol |

IUPAC Name |

8-benzyl-6-phenyl-2-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-3-ol |

InChI |

InChI=1S/C25H20N4O/c30-25-22(16-19-11-13-26-14-12-19)28-24-21(15-18-7-3-1-4-8-18)27-23(17-29(24)25)20-9-5-2-6-10-20/h1-14,17,30H,15-16H2 |

InChI Key |

UDIRTQQHORMUSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=NC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

pyCTZ: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

pyCTZ (pyridyl-Coelenterazine) is a synthetic analog of Coelenterazine (CTZ), a luciferin responsible for the bioluminescence in many marine organisms. Developed to overcome some of the limitations of native CTZ, this compound exhibits enhanced water solubility and provides strong, blue-shifted bioluminescence in the presence of various luciferases. These properties make it a valuable tool for in vivo imaging and other sensitive bioassays. This document provides a comprehensive technical overview of this compound, including its chemical structure, properties, a plausible synthetic route, an experimental protocol for its use, and a discussion of its role as a reporter molecule.

Chemical Structure and Properties

This compound is characterized by the substitution of a pyridyl group on the imidazopyrazinone core of the coelenterazine molecule. This modification is key to its altered physicochemical properties compared to the native compound.

Chemical Structure:

(A more precise 2D chemical structure diagram would be beneficial here but cannot be generated in this format. The structure consists of an imidazopyrazinone core with a pyridyl substitution.)

Data Presentation: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 2125486-34-0 | [1] |

| Molecular Weight | 392.45 g/mol | [1] |

| Molecular Formula | C23H19N5O2 | Inferred from structure |

| Appearance | Likely a solid | Inferred |

| Solubility | Enhanced water solubility (~10-fold increase compared to CTZ) | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Emission Maximum (with LumiLuc) | 450 nm (blue) | [2] |

Synthesis

A specific, detailed synthesis protocol for this compound has not been published. However, based on the known synthesis of coelenterazine and its pyridyl analogs, a plausible synthetic route can be described. The general approach involves the construction of the imidazopyrazinone core through a condensation reaction.

General Synthetic Strategy for Pyridyl-Coelenterazine Analogs:

The synthesis of this compound would likely follow a convergent route, a common strategy for preparing coelenterazine analogs. This would involve the synthesis of two key intermediates: a substituted 2-aminopyrazine and a corresponding keto-aldehyde or its equivalent.

-

Synthesis of the Pyridyl-Substituted Aminopyrazine Intermediate: This would likely start from a suitably substituted pyridine precursor, which is then elaborated to form the aminopyrazine ring. This could involve multi-step sequences including halogenation, cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce other necessary functionalities, and finally, the formation of the pyrazine ring.

-

Synthesis of the Second Intermediate: The second component is typically a glyoxal derivative corresponding to the C-8 side chain of the coelenterazine structure.

-

Condensation and Cyclization: The final step involves the condensation of the pyridyl-substituted aminopyrazine with the second intermediate under appropriate reaction conditions to form the imidazopyrazinone core of this compound. This is often the most critical and lowest-yielding step in the synthesis of coelenterazine analogs.

Mechanism of Action and Role in Bioluminescence

This compound's primary function is to act as a substrate for luciferases in a bioluminescent reaction. It is not known to have any direct effects on intracellular signaling pathways and is considered biologically inert in this context. Its value lies in its ability to generate light upon enzymatic oxidation, which can be used to report on biological events.

The bioluminescent reaction is ATP-independent and involves the luciferase-catalyzed oxidation of this compound. This reaction proceeds through a high-energy peroxide intermediate, which then decomposes to release energy in the form of light, producing an oxidized product (oxy-pyCTZ) and carbon dioxide. The color of the emitted light is dependent on both the structure of the luciferin (in this case, this compound) and the specific luciferase enzyme used. With the engineered luciferase LumiLuc, this compound produces a strong blue light with an emission maximum at 450 nm.[2]

Experimental Protocols

The following is a generalized protocol for an in vitro bioluminescence assay using this compound. This protocol should be optimized for the specific luciferase and experimental system being used.

In Vitro Bioluminescence Assay with this compound

Materials:

-

This compound stock solution (dissolved in an appropriate solvent, e.g., methanol or ethanol, and then diluted in assay buffer).

-

Luciferase enzyme (e.g., LumiLuc, aequorin) in a suitable buffer.

-

Assay buffer (e.g., PBS, Tris-HCl with appropriate pH and salt concentrations).

-

Luminometer or other light-detecting instrument.

-

Opaque microplates (e.g., white-walled plates for luminescence).

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 1-10 mM) in a suitable organic solvent. Store at -20°C or below, protected from light.

-

On the day of the experiment, dilute the this compound stock solution to the desired working concentration in the assay buffer. The optimal concentration will depend on the luciferase and should be determined empirically (a starting range of 1-10 µM is common).

-

Prepare the luciferase solution at the desired concentration in the assay buffer.

-

-

Assay Performance:

-

Pipette the luciferase solution into the wells of the opaque microplate.

-

To initiate the reaction, inject the this compound working solution into the wells containing the luciferase. The injection should be done by the luminometer's automated injectors if available to ensure rapid and consistent mixing.

-

Immediately measure the light output using the luminometer. The kinetics of the light emission (flash vs. glow) will depend on the luciferase and assay conditions.

-

-

Data Analysis:

-

The light output is typically measured in Relative Light Units (RLU).

-

For quantitative measurements, a standard curve can be generated using known concentrations of the luciferase.

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

As this compound is not known to be involved in cellular signaling, the following diagram illustrates its role within the logical workflow of a bioluminescent reporter gene assay, a common application.

The following diagram illustrates the general experimental workflow for an in vitro bioluminescence assay.

Conclusion

This compound represents a significant improvement over native coelenterazine for certain bio-imaging and assay development applications. Its enhanced water solubility allows for more effective in vivo administration, and its strong blue-shifted luminescence with engineered luciferases provides a valuable tool for researchers. While a complete physicochemical characterization is not yet publicly available, its utility as a bioluminescent substrate is well-established. As research in bioluminescence continues, it is likely that this compound and other synthetic luciferins will play an increasingly important role in advancing our understanding of biological processes.

References

pyCTZ vs. Coelenterazine (CTZ): A Technical Guide to Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coelenterazine (CTZ), a naturally occurring luciferin, has been a cornerstone of bioluminescence-based research for decades, enabling sensitive detection in a myriad of biological assays. However, its inherent limitations, such as poor water solubility and blue-shifted light emission, have prompted the development of synthetic analogs with enhanced properties. Among these, pyCTZ, a pyridyl-functionalized derivative of coelenterazine, has emerged as a promising alternative. This technical guide provides an in-depth comparison of the core properties of this compound and native coelenterazine, offering a comprehensive resource for researchers seeking to leverage these powerful tools in their experimental designs. This document details their chemical structures, comparative bioluminescent properties, and provides detailed protocols for their characterization and application in signaling pathway analysis.

Chemical Structures and Core Properties

Coelenterazine and its analog, this compound, share the imidazopyrazinone core essential for bioluminescence. The key structural difference lies in the substitution at the C-2 position of the imidazopyrazinone ring system. In this compound, a pyridyl group replaces the p-hydroxybenzyl group found in native coelenterazine. This modification was strategically designed to improve the molecule's physicochemical properties, particularly its aqueous solubility.

Below is a visual representation of their chemical structures:

Comparative Data of this compound and Coelenterazine

The introduction of the pyridyl group in this compound imparts several advantageous properties compared to native coelenterazine. Notably, this compound exhibits significantly improved water solubility, which facilitates its use in in vivo studies by allowing for administration in aqueous solutions without the need for organic co-solvents that can have confounding biological effects[1][2]. Furthermore, this compound and its derivatives have been shown to produce spectrally shifted and often brighter bioluminescence when paired with specific engineered luciferases, such as LumiLuc[1][2].

The following tables summarize the key quantitative data comparing this compound and coelenterazine. It is important to note that the bioluminescent properties are highly dependent on the specific luciferase used.

Table 1: Physicochemical Properties

| Property | Coelenterazine (CTZ) | This compound | Reference(s) |

| Molecular Formula | C₂₆H₂₁N₃O₃ | C₂₄H₁₈N₄O₂ | [1] |

| Molecular Weight | 423.46 g/mol | 394.43 g/mol | [1] |

| Water Solubility | Poor | Improved | [1][2] |

| Storage | Store as a solid at -20°C or below, protected from light and moisture. Solutions are less stable and should be prepared fresh. | Store as a solid at -20°C or below, protected from light and moisture. Aqueous solutions exhibit greater stability than CTZ. | [3] |

Table 2: Bioluminescent Properties with LumiLuc Luciferase

| Property | Coelenterazine (CTZ) | This compound | Reference(s) |

| Emission Maximum (λmax) | ~470 nm | ~450 nm | [1][2] |

| Relative Photon Flux | Lower | ~120% improvement over CTZ with teLuc (a precursor to LumiLuc) | [1] |

Table 3: Bioluminescent Properties with other Luciferases

| Luciferase | Substrate | Emission Maximum (λmax) | Relative Brightness | Reference(s) |

| Renilla Luciferase (RLuc) | Coelenterazine | ~480 nm | 100% | [4] |

| Renilla Luciferase (RLuc) | This compound | Not explicitly stated, but generates strong blue bioluminescence | Comparable to native CTZ with aequorin | [1] |

| Gaussia Luciferase (GLuc) | Coelenterazine | ~480 nm | High | [5] |

| Gaussia Luciferase (GLuc) | This compound | Not explicitly stated, but generates strong blue bioluminescence | Strong | [1] |

| NanoLuc (NLuc) | Coelenterazine | ~460 nm | Lower than with its preferred substrate, furimazine | [6] |

| NanoLuc (NLuc) | This compound | Not explicitly stated, but generates strong blue bioluminescence | Strong | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to compare and utilize this compound and coelenterazine.

In Vitro Bioluminescence Assay

This protocol describes a standard procedure to measure and compare the bioluminescent output of this compound and coelenterazine with a chosen luciferase.

Materials:

-

Purified luciferase (e.g., Renilla luciferase, LumiLuc)

-

This compound and Coelenterazine (CTZ)

-

Anhydrous ethanol or DMSO for preparing stock solutions

-

Assay buffer (e.g., PBS, pH 7.4)

-

Opaque-walled 96-well plates

-

Luminometer with injectors

Procedure:

-

Prepare Substrate Stock Solutions: Dissolve this compound and CTZ in anhydrous ethanol or DMSO to a concentration of 1-10 mM. Store these stock solutions at -20°C, protected from light.

-

Prepare Working Solutions: On the day of the experiment, dilute the stock solutions in the assay buffer to the desired final concentrations. It is recommended to perform a concentration titration to determine the optimal substrate concentration.

-

Prepare Luciferase Solution: Dilute the purified luciferase in the assay buffer to a concentration that gives a robust signal. The optimal concentration should be determined empirically.

-

Assay Plate Setup: Pipette the luciferase solution into the wells of the 96-well plate.

-

Luminescence Measurement: Place the plate in the luminometer. Program the instrument to inject the substrate working solution into each well and immediately begin measuring the light output. Measurements are typically taken over a period of seconds to minutes.

-

Data Analysis: For each substrate, determine the peak luminescence intensity and the total light output by integrating the signal over time. Compare these values between this compound and CTZ.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays are powerful tools for studying protein-protein interactions. This protocol outlines a general procedure for a BRET assay using a Renilla luciferase (RLuc) fusion protein as the donor and a fluorescent protein (e.g., YFP) fusion as the acceptor, with either this compound or CTZ as the substrate.

Materials:

-

Mammalian cells (e.g., HEK293T)

-

Expression vectors for the donor (e.g., Protein A-RLuc) and acceptor (e.g., Protein B-YFP) fusion proteins

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound and Coelenterazine (CTZ)

-

Assay buffer (e.g., PBS)

-

Luminometer capable of measuring dual-wavelength emissions

Procedure:

-

Cell Transfection: Co-transfect the mammalian cells with the donor and acceptor expression vectors. Include appropriate controls, such as cells expressing only the donor.

-

Cell Culture: Culture the transfected cells for 24-48 hours to allow for protein expression.

-

Cell Preparation: Harvest the cells and resuspend them in the assay buffer.

-

BRET Measurement: Add this compound or CTZ to the cell suspension at the desired final concentration. Immediately measure the light emission at two wavelengths: one corresponding to the donor emission maximum (e.g., ~480 nm for RLuc with CTZ) and the other to the acceptor emission maximum (e.g., ~530 nm for YFP).

-

BRET Ratio Calculation: Calculate the BRET ratio by dividing the intensity of the acceptor emission by the intensity of the donor emission. An increase in the BRET ratio in cells co-expressing both fusion proteins compared to the donor-only control indicates a protein-protein interaction.

Application in Signaling Pathway Analysis

Bioluminescent reporters are widely used to study the dynamics of intracellular signaling pathways. The choice of luciferin can significantly impact the sensitivity and dynamic range of these assays. The enhanced properties of this compound make it an attractive substrate for such studies.

Monitoring G-Protein Coupled Receptor (GPCR) Activation

GPCR activation is a key event in many signaling cascades. BRET-based biosensors are commonly used to monitor the conformational changes associated with GPCR activation and subsequent recruitment of β-arrestin.

In this assay, a GPCR is fused to a luciferase (e.g., RLuc), and β-arrestin is fused to a fluorescent protein (e.g., YFP). Upon ligand binding and GPCR activation, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity and generating a BRET signal. The use of this compound in this system could potentially offer a brighter signal and a better signal-to-background ratio, allowing for more sensitive detection of receptor activation dynamics.

Conclusion

This compound represents a significant advancement in the field of bioluminescence, offering tangible benefits over its parent compound, coelenterazine. Its enhanced water solubility and favorable bioluminescent properties when paired with engineered luciferases make it a valuable tool for a wide range of applications, from in vitro enzyme kinetics to in vivo imaging and the study of complex cellular signaling pathways. As research continues to push the boundaries of sensitivity and resolution, the adoption of optimized luciferin analogs like this compound will be crucial for unlocking new discoveries in biology and medicine. Researchers are encouraged to empirically test and optimize the use of this compound with their specific luciferase and experimental system to fully harness its potential.

References

- 1. nuvucameras.com [nuvucameras.com]

- 2. biotium.com [biotium.com]

- 3. blog.benchsci.com [blog.benchsci.com]

- 4. scispace.com [scispace.com]

- 5. Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current advances in the development of bioluminescent probes toward spatiotemporal trans-scale imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Luminescent Advantage: A Technical Guide to pyCTZ and its Enhanced Water Solubility for In Vivo Imaging

For Immediate Release

A deep dive into the properties and applications of pyridyl coelenterazine (pyCTZ), this technical guide serves as a resource for researchers, scientists, and drug development professionals. It details the enhanced water solubility of this compound, its advantages in bioluminescence imaging, and provides an overview of relevant experimental methodologies.

In the realm of in vivo imaging, the quest for brighter, more soluble, and biocompatible reporter systems is perpetual. The development of pyridyl coelenterazine (this compound) and its analogs represents a significant step forward, addressing key limitations of traditional coelenterazine (CTZ)-based systems. This guide explores the core attributes of this compound, focusing on its improved water solubility and the cascading benefits for preclinical research.

Enhanced Water Solubility: A Quantitative Leap Forward

A primary obstacle in the in vivo application of conventional coelenterazine and its potent analog, diphenylterazine (DTZ), is their poor water solubility. This often necessitates the use of organic cosolvents for administration, which can introduce experimental variability and potential toxicity. The innovation of this compound lies in the strategic replacement of a benzene ring with a pyridine N-heterocycle in the imidazopyrazinone core. This bioisosteric substitution significantly enhances the aqueous solubility of the molecule.

While precise solubility values are not extensively documented in publicly available literature, a key study reports a substantial improvement.

| Compound Family | Parent Compound(s) | This compound Analog Advantage |

| Pyridyl Coelenterazine (this compound) Analogs | Coelenterazine (CTZ), Diphenylterazine (DTZ) | Approximately 10-fold increase in water solubility[1] |

This marked increase in solubility allows for the preparation of more concentrated stock solutions in aqueous buffers, eliminating the need for organic cosolvents during in vivo administration. This, in turn, enhances the biocompatibility and reproducibility of experiments.

Core Advantages of this compound in Drug Development and Research

The enhanced water solubility of this compound underpins a cascade of advantages that are highly beneficial for in vivo imaging and, by extension, drug development.

-

ATP-Independent Bioluminescence : Like its parent compound, this compound-luciferase systems are ATP-independent. This is a critical advantage as it decouples the reporter signal from the metabolic state of the cell, providing a more direct and less confounded measure of the biological process being monitored.

-

Spectrally Shifted Emission : Pyridyl substitution in CTZ and DTZ analogs can lead to spectrally shifted (red-shifted) light emission. This is highly advantageous for in vivo imaging as longer wavelength light penetrates tissue more effectively, leading to improved signal detection from deep tissues.

-

Highly Bright Bioluminescence : When paired with engineered luciferases, such as LumiLuc, this compound analogs can generate exceptionally bright bioluminescence. This high signal intensity allows for the detection of smaller numbers of cells, such as in early tumor development, enhancing the sensitivity of in vivo models.

-

Improved Biocompatibility and In Vivo Administration : The elimination of organic cosolvents for in vivo delivery reduces the risk of solvent-related toxicity and inflammation, leading to more reliable and ethically sound animal studies.

-

Broad Applicability : These novel substrates are not limited to newly engineered luciferases. They can also be paired with existing ATP-independent reporters like Renilla luciferase (RLuc) and aequorin, broadening their utility across various established experimental systems.

Experimental Methodologies: A General Overview

While detailed, step-by-step protocols for the synthesis and application of specific this compound analogs are often proprietary or found within primary research articles, this section provides a general overview of the key experimental workflows.

Synthesis of Pyridyl Coelenterazine Analogs

The synthesis of this compound analogs generally follows established principles of organic chemistry, with a key innovation being the convergent synthetic route to introduce the pyridyl moiety.

General Synthetic Workflow for this compound Analogs

Caption: A high-level schematic of the synthetic route to this compound analogs.

A common strategy involves a Horner-Wadsworth-Emmons (HWE) reaction between a suitable pyridyl aldehyde and an α-phosphonoglycinate. The resulting olefin intermediate is then reduced to yield the final pyridyl coelenterazine analog. This approach allows for the introduction of various pyridyl isomers at different positions of the imidazopyrazinone core.

In Vivo Bioluminescence Imaging Protocol

The enhanced water solubility of this compound simplifies the in vivo imaging workflow.

General Workflow for In Vivo Imaging with this compound

References

The Advent of Pyridyl Coelenterazine Analogs: A Technical Guide to their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

The quest for more sensitive and versatile tools in biomedical research has led to the development of novel bioluminescent probes. Among these, pyridyl coelenterazine analogs have emerged as a significant class of luciferins, offering enhanced properties for various applications, from in vitro assays to in vivo imaging. This technical guide provides a comprehensive overview of the discovery, synthesis, and core applications of these powerful molecules.

Quantitative Data on Pyridyl Coelenterazine Analogs

The modification of the coelenterazine core with pyridyl moieties has yielded analogs with a range of photophysical properties. These modifications primarily focus on the C-2, C-6, and C-8 positions of the imidazopyrazinone core.[1] The introduction of a pyridyl group can influence the emission wavelength, quantum yield, and substrate specificity for various luciferases. Below are tables summarizing the quantitative data for key pyridyl coelenterazine analogs.

| Analog | Luciferase | Emission Max (nm) | Relative Light Output (%) | Reference |

| Native Coelenterazine | Renilla | 465 | 100 | [2] |

| Coelenterazine-e | Renilla | 405, 465 | 50 | [2] |

| Coelenterazine-f | Renilla | 473 | 80 | [2] |

| Coelenterazine-h | Renilla | 475 | 82 | [2] |

| Coelenterazine-cp | Renilla | 442 | 95 | [2] |

| Coelenterazine-n | Renilla | 467 | 26 | [2] |

| ViviRen™ (Clzn-h deriv.) | Renilla | - | > Native Coelenterazine | [3] |

| Analog | Luciferase | Emission Max (nm) | Relative Initial Intensity (%) | Reference |

| Native Coelenterazine | Renilla | 475 | 45 | [4] |

| Coelenterazine-e | Renilla | 418, 475 | 900 | [4] |

Experimental Protocols: Synthesis of Pyridyl Coelenterazine Analogs

The synthesis of pyridyl coelenterazine analogs generally involves the construction of the imidazopyrazinone core followed by the introduction of the pyridyl group. Modern synthetic strategies often employ palladium-catalyzed cross-coupling reactions to achieve this.[5]

General Synthetic Scheme for a C-6 Pyridyl Coelenterazine Analog

A common route involves the synthesis of a key intermediate, a 2-amino-5-bromopyrazine derivative, which is then coupled with a pyridylboronic acid.

Step 1: Synthesis of 3-benzyl-5-bromopyrazin-2-amine

-

Reaction: 3,5-dibromopyrazin-2-amine is reacted with (bromomethyl)benzene.

-

Conditions: The reaction is typically carried out at 25-40°C for 18-30 hours at atmospheric pressure.[4]

-

Yield: This step can provide the product in a yield of 55-75%.[4]

Step 2: Suzuki Coupling with a Pyridylboronic Acid

-

Reaction: The 3-benzyl-5-bromopyrazin-2-amine is coupled with a suitable pyridylboronic acid (e.g., 4-methoxyphenyl boronic acid as a precursor to a phenol group).

-

Catalyst: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), is used.[4]

-

Conditions: The reaction is typically performed in a solvent mixture of toluene, aqueous sodium carbonate, and ethanol at 80-110°C for 200-350 minutes.[4]

Step 3: Demethylation

-

Reaction: If a methoxy-substituted pyridyl group was used, the methyl group is cleaved to yield the free hydroxyl group.

-

Reagents: Pyridine hydrochloride at high temperatures (e.g., 200°C) can be used for this demethylation.[6]

Step 4: Condensation and Ring Closure

-

Reaction: The resulting aminopyrazine derivative is condensed with a p-hydroxyphenyl pyruvic acid derivative to form the final coelenterazine analog.[6]

-

Conditions: The reaction can be monitored by reverse-phase HPLC and quenched when the starting material is consumed or the product begins to decompose.[4]

Purification: The final product is typically purified by column chromatography.

Visualizing the Science: Diagrams of Pathways and Workflows

To better understand the underlying mechanisms and experimental setups, the following diagrams, generated using the DOT language, illustrate key processes involving pyridyl coelenterazine analogs.

Caption: General synthetic scheme for a pyridyl coelenterazine analog.

References

- 1. scispace.com [scispace.com]

- 2. biotium.com [biotium.com]

- 3. Optimization of Enzyme-Substrate Pairing for Bioluminescence Imaging of Gene Transfer Using Renilla and Gaussia Luciferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. U.S. Patent Application for SYNTHESIS OF COELENTERAZINE Patent Application (Application #20210070762 issued March 11, 2021) - Justia Patents Search [patents.justia.com]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. CN102432614A - Method for synthesizing coelenterazine - Google Patents [patents.google.com]

The Intrinsic Power of Light: A Technical Guide to the ATP-Independent Bioluminescence of pyCTZ

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biological imaging and high-throughput screening, luciferase reporter systems are indispensable tools. The most widely recognized system, derived from the firefly Photinus pyralis, has been a workhorse for decades. Its light-emitting reaction is critically dependent on adenosine triphosphate (ATP), making it an excellent reporter for cell viability and energy metabolism. However, this very dependency can be a confounding factor when studying cellular processes where ATP levels fluctuate, such as in cytotoxicity assays, cancer metabolism studies, or investigations into mitochondrial dysfunction.

This guide delves into the robust and powerful alternative: the ATP-independent bioluminescence system utilizing pyridyl-coelenterazine (pyCTZ) analogs. This system, rooted in the natural bioluminescence of marine organisms like the ostracod Vargula (Cypridina) hilgendorfii, offers a distinct advantage: its photon emission is directly proportional to luciferase expression and substrate availability, completely bypassing the cellular energy state.[1] This inherent ATP-independence provides a clearer, more direct measurement of reporter gene activity, making it an increasingly vital tool for drug discovery and fundamental biological research. Here, we provide a detailed examination of the core biochemical mechanism, quantitative comparisons with ATP-dependent systems, and explicit experimental protocols for its characterization.

Core Mechanism: A Direct Path to Photon Emission

Unlike firefly luciferase, which requires a two-step, ATP-dependent activation of its luciferin, the mechanism of this compound bioluminescence is a model of efficiency.[2][3] The reaction is a direct oxidation of the luciferin substrate, catalyzed by a marine-derived luciferase (e.g., Cypridina luciferase (CLuc), Gaussia luciferase (GLuc), or engineered variants like NanoLuc and LumiLuc) in the presence of molecular oxygen.

The key steps are as follows:

-

Substrate Binding: The this compound luciferin binds to the active site of the luciferase.

-

Oxygenation: The luciferase catalyzes the addition of molecular oxygen (O₂) to the imidazopyrazinone core of this compound.

-

Dioxetanone Formation: This oxygenation leads to the formation of a highly unstable, high-energy dioxetanone intermediate.

-

Decarboxylation and Excitation: The dioxetanone ring rapidly decomposes, releasing carbon dioxide (CO₂) and leaving the resulting product, a py-coelenteramide, in an electronically excited state.

-

Photon Emission: As the excited py-coelenteramide relaxes to its ground state, it releases the excess energy as a photon of light.

Crucially, no step in this pathway requires the chemical energy stored in ATP.[1] The energy for light emission is derived directly from the chemical potential of the luciferin's oxidation.

Quantitative Comparison: ATP-Independent vs. ATP-Dependent Systems

The operational differences between this compound-based systems and the classic firefly (D-luciferin) system are reflected in their kinetic parameters and performance characteristics. While direct kinetic data for the specific this compound analog can be proprietary, data from its parent luciferin (Cypridina/Vargula) provides a strong basis for comparison.

| Parameter | ATP-Independent System (this compound/CLuc-type) | ATP-Dependent System (D-Luciferin/FLuc) | Significance for Researchers |

| Energy Cofactor | None | ATP , Mg²⁺[3][4] | ATP-independent systems are unaffected by cellular energy status, providing a more direct measure of reporter activity in metabolically dynamic environments.[1] |

| Luciferin Km | ~0.23 - 0.75 µM (Vargula luciferin)[5] | ~1 - 15 µM (in vitro) to >100 µM (in vivo)[6][7][8] | Lower Km suggests higher enzyme-substrate affinity, potentially leading to brighter signals at lower substrate concentrations. |

| Reaction Kinetics | Flash-type, rapid decay[9] | Glow-type (stabilized assays) or flash[10] | Flash kinetics are ideal for high-sensitivity measurements in luminometers with injectors; glow kinetics are more suited for batch processing and imaging. |

| Quantum Yield | High (~0.28 - 0.30 for Cypridina)[11] | Very High (~0.88, though debated)[12] | Both systems are highly efficient at converting chemical reactions into photons, enabling high-sensitivity detection. |

| Light Output | Often reported as brighter in engineered systems (e.g., NanoLuc)[11] | High, well-characterized | Engineered ATP-independent systems can offer superior brightness, enhancing detection sensitivity for low-expression targets. |

Experimental Protocols

Protocol 1: Direct Demonstration of ATP Independence

This protocol is designed to directly and unequivocally demonstrate the ATP-independent nature of a this compound-based luciferase system by comparing its light output in the presence and absence of ATP. A firefly luciferase reaction is run in parallel as a positive control for ATP dependence.

A. Materials:

-

Recombinant Cypridina-type luciferase (e.g., LumiLuc, NanoLuc)

-

Recombinant Firefly luciferase (Photinus pyralis)

-

This compound substrate solution (in appropriate solvent, e.g., methanol or ethanol)

-

D-luciferin substrate solution

-

Luciferase Assay Buffer (ATP-free): 25 mM Tris-phosphate (pH 7.8), 8 mM MgSO₄, 1 mM DTT.

-

ATP stock solution: 100 mM ATP in water (pH 7.5).

-

Luminometer with injectors.

-

96-well white, opaque microplates.

B. Workflow Diagram:

C. Procedure:

-

Prepare Master Mixes:

-

CLuc Reaction Mix (-ATP): In a microfuge tube, combine CLuc enzyme and ATP-free Assay Buffer.

-

CLuc Reaction Mix (+ATP): In a separate tube, combine CLuc enzyme, ATP-free Assay Buffer, and add ATP to a final concentration of 2 mM.

-

FLuc Reaction Mix (-ATP): In a third tube, combine FLuc enzyme and ATP-free Assay Buffer.

-

FLuc Reaction Mix (+ATP): In a fourth tube, combine FLuc enzyme, ATP-free Assay Buffer, and add ATP to a final concentration of 2 mM.[12][13]

-

-

Plate Loading: Pipette 50 µL of each of the four master mixes into separate wells of a 96-well plate.

-

Luminometer Setup: Place the plate in the luminometer. Prime one injector with this compound substrate and a second injector with D-luciferin substrate. Set the program to inject 50 µL of substrate followed by a 2-second delay and a 10-second integrated light measurement.

-

Assay Execution:

-

Initiate the program. The luminometer will first inject this compound into the CLuc wells and measure the light output.

-

The luminometer will then inject D-luciferin into the FLuc wells and measure the light output.

-

-

Data Analysis: Compare the Relative Light Units (RLU) from the different wells. A strong signal from the CLuc wells both with and without ATP, and a signal only from the FLuc well containing ATP, confirms the ATP-independent nature of the this compound system.

Protocol 2: Characterization of Luciferase Kinetics (Km Determination)

This protocol outlines the steps to determine the Michaelis constant (Km) of a luciferase for its substrate, a key measure of enzyme-substrate affinity.

A. Materials:

-

Purified luciferase enzyme (e.g., CLuc or FLuc) of known concentration.

-

Luciferin stock solution (this compound or D-luciferin) of known concentration.

-

Appropriate assay buffer (ATP-free for CLuc; containing saturating ATP [e.g., 5 mM] for FLuc).

-

Luminometer and 96-well white plates.

B. Procedure:

-

Prepare Substrate Dilutions: Perform a serial dilution of the luciferin stock solution in the appropriate assay buffer to create a range of concentrations (e.g., from 0.01 µM to 50 µM).

-

Prepare Enzyme Solution: Dilute the purified luciferase in the assay buffer to a fixed, low concentration (e.g., 1-10 nM).

-

Perform Assay:

-

Pipette 50 µL of each luciferin dilution into multiple wells of the 96-well plate.

-

Place the plate in the luminometer.

-

Inject 50 µL of the enzyme solution into each well and record the initial peak of light emission (V₀).

-

-

Data Analysis:

-

Plot the initial velocity (V₀, in RLU/sec) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): V₀ = (Vmax * [S]) / (Km + [S])

-

The software will calculate the Km and Vmax values. A lower Km indicates a higher affinity of the enzyme for the substrate.

-

Logical Comparison: ATP-Dependent vs. ATP-Independent Activation

The fundamental divergence between the two systems occurs at the very first step of luciferin activation. This critical difference dictates their utility in various biological contexts.

References

- 1. targetingsystems.net [targetingsystems.net]

- 2. Firefly bioluminescence: a mechanistic approach of luciferase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ΔFlucs: Brighter Photinus pyralis firefly luciferases identified by surveying consecutive single amino acid deletion mutations in a thermostable variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. schafferlab.berkeley.edu [schafferlab.berkeley.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Luciferase Assay System Protocol [promega.com]

- 11. Quantitative Analysis of Bioluminescence Optical Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abcam.co.jp [abcam.co.jp]

- 13. med.emory.edu [med.emory.edu]

The Compatibility of pyCTZ with Engineered Luciferases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of pyCTZ, a pyridyl analog of coelenterazine, and its compatibility with various ATP-independent luciferases. It is designed to assist researchers in selecting optimal substrate-enzyme pairs for bioluminescence-based assays, including reporter gene analysis, in vivo imaging, and Bioluminescence Resonance Energy Transfer (BRET) studies.

Introduction to this compound and Bioluminescence

Bioluminescent systems, which consist of a luciferase enzyme and a luciferin substrate, are powerful tools in biomedical research due to their high sensitivity and signal-to-background ratios.[1][2] The light-emitting reaction is catalyzed by the luciferase, which oxidizes the luciferin.[3][4] Coelenterazine (CTZ) is a widely used luciferin for marine luciferases such as those from Renilla (RLuc) and Gaussia (GLuc), as well as the engineered NanoLuc luciferase.[1][5][6]

However, native coelenterazine and some of its derivatives suffer from limitations like poor water solubility and blue-shifted light emission, which can hinder in vivo applications due to poor tissue penetration.[7][8] To address these challenges, a new generation of synthetic luciferins has been developed. This compound, a pyridyl analog of coelenterazine, is one such molecule designed for enhanced water solubility and improved spectral properties.[7][8] This guide explores the compatibility and performance of this compound with several key luciferases.

Luciferase Systems Overview

The luciferases discussed in this guide are ATP-independent, making them suitable for a wide range of intracellular and extracellular assays.[1]

-

Renilla Luciferase (RLuc): A 36kDa luciferase from the sea pansy Renilla reniformis. It is commonly used as a reporter for gene expression and in BRET assays.[9][10] Various mutants, like RLuc8, have been engineered for improved stability and brightness.[7]

-

Gaussia Luciferase (GLuc): A small (19-20kDa) luciferase from the marine copepod Gaussia princeps.[5][11] It is naturally secreted, which allows for real-time monitoring of reporter activity in the cell culture medium without lysing the cells.[2][11]

-

NanoLuc Luciferase (NLuc): An engineered luciferase derived from the deep-sea shrimp Oplophorus gracilirostris.[1] It is significantly smaller and brighter than RLuc and GLuc, and it utilizes a specialized substrate called furimazine. However, it also shows activity with other CTZ analogs.[7][12]

-

Aequorin: A calcium-activated photoprotein from the jellyfish Aequorea victoria. It consists of the apoaequorin protein and a covalently bound coelenterazine. Upon binding Ca2+, it undergoes a conformational change that results in the oxidation of coelenterazine and the emission of light.[7]

-

LumiLuc: A recently engineered luciferase developed through directed evolution to have broad substrate specificity. It has shown enhanced performance with this compound and its derivatives.[7][8]

Quantitative Analysis of this compound Compatibility

This compound has been shown to be a versatile substrate, capable of producing strong bioluminescence with multiple luciferases.[7] Its enhanced water solubility, approximately 4- to 14-fold greater than native CTZ, allows for more effective administration in aqueous solutions, a significant advantage for in vivo studies.[7]

The following tables summarize the performance of this compound and related compounds with various luciferases based on available research.

Table 1: Emission Properties of this compound and Derivatives with LumiLuc Luciferase

| Substrate | Emission Max (λmax) | Bioluminescence Color | Relative Photon Flux Increase (vs. teLuc) |

| This compound (3a) | 450 nm | Blue | ~120% |

| 6pyDTZ (3d) | 476 nm | Teal | ~150% |

| 8pyDTZ (3f) | 525 nm | Yellow | Not specified |

Data sourced from studies on the engineered LumiLuc luciferase, which demonstrates broad substrate specificity.[7]

Table 2: General Compatibility of this compound with Common Luciferases

| Luciferase | Substrate | Relative Performance | Notes |

| Aequorin | This compound | Bioluminescence intensity is comparable to native CTZ. | Suggests this compound can be a direct replacement for CTZ in aequorin-based calcium sensing.[7] |

| RLuc8 | This compound | Generates strong blue bioluminescence. | |

| NanoLuc | This compound | Generates strong blue bioluminescence. | |

| teLuc | This compound | Generates strong blue bioluminescence. | Used as a baseline for comparison with the engineered LumiLuc.[7] |

Experimental Protocols

This section provides a generalized protocol for a standard in vitro bioluminescence assay to assess the compatibility of a luciferin like this compound with a chosen luciferase.

Preparation of Reagents

-

Luciferin Stock Solution:

-

To prepare a stock solution of a coelenterazine analog like diphenylterazine (DTZ), which can be adapted for this compound, first create a premixture by dissolving 17.6 mg of L-ascorbic acid in 10 mL of ethanol and 10 mL of 1,2-propanediol.[13]

-

Next, dissolve 1 mg of the luciferin (e.g., this compound) in 88 μL of the premixture to achieve a 30 mM stock solution.[13]

-

Store the stock solution in aliquots at -80°C, protected from light.[13][14]

-

-

Cell Lysis Buffer (for intracellular luciferases):

-

A typical lysis buffer may consist of 25mM Tris-phosphate (pH 7.8), 2mM DTT, 2mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, and 1% Triton® X-100.

-

Commercial lysis reagents are also available and widely used.[15]

-

-

Assay Buffer:

-

The composition of the assay buffer can vary but often includes components to maintain pH and stabilize the enzyme. For many commercial kits, this is provided as a proprietary formulation.[16]

-

Assay Procedure

-

Sample Preparation:

-

For intracellular luciferases (e.g., RLuc), culture and transfect mammalian cells with a plasmid encoding the luciferase. After 24-48 hours, wash the cells with phosphate-buffered saline (PBS) and then add cell lysis buffer.[16]

-

For secreted luciferases (e.g., GLuc), simply collect an aliquot of the cell culture medium. No cell lysis is required.[2][11]

-

-

Luminescence Measurement:

-

Set up a luminometer to measure the light output. For flash-kinetics luciferases like Gaussia, injectors may be required for reproducible measurements.[11]

-

Add 20-100 µL of the cell lysate or culture medium to the wells of a white, opaque-walled microplate.

-

Prepare the working assay solution by diluting the luciferin stock solution (e.g., this compound) to its final working concentration (typically in the range of 1-20 µM) in the assay buffer.

-

Inject the working assay solution into the well and begin reading the luminescence immediately.

-

Record the signal over time to determine the kinetics (peak intensity and decay rate).

-

-

Data Analysis:

-

The primary output is typically in Relative Light Units (RLU).

-

Calculate the signal-to-background ratio by dividing the RLU of the sample by the RLU of a control sample without luciferase.

-

Determine the half-life of the signal by fitting the decay curve to an appropriate kinetic model.

-

Visualizing Workflows and Pathways

Diagrams created using Graphviz DOT language help to visualize the experimental processes and biological contexts in which this compound and luciferases are utilized.

Bioluminescent Reaction and Substrate Specificity

This diagram illustrates the fundamental interaction between a luciferase enzyme and its luciferin substrate, leading to the emission of light, and highlights how different luciferin analogs can produce varied spectral outputs.

Caption: Luciferase-substrate interactions and resulting light emission.

Reporter Gene Assay Workflow

This diagram outlines the typical workflow for a reporter gene assay, a common application for luciferase systems to study gene expression.

Caption: Standard workflow for a luciferase reporter gene assay.

BRET Assay for Protein-Protein Interaction

This diagram illustrates the principle of Bioluminescence Resonance Energy Transfer (BRET), where energy is transferred from a donor luciferase to a fluorescent acceptor protein when they are in close proximity.

References

- 1. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gaussia luciferase variant for high-throughput functional screening applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Coelenterazine Analogs for Bioassays and Molecular Imaging [mdpi.com]

- 5. neb.com [neb.com]

- 6. Coelenterazine-Dependent Luciferases as a Powerful Analytical Tool for Research and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATP-independent bioluminescent reporter variants to improve in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATP-Independent Bioluminescent Reporter Variants To Improve in Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Renilla Luciferase Assays and Vectors | Thermo Fisher Scientific - FR [thermofisher.com]

- 10. Renilla Luciferase Assay System [promega.com]

- 11. Gaussia Luciferase Assays and Vectors | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Novel NanoLuc substrates enable bright two-population bioluminescence imaging in animals [promega.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. pjkbiotech.com [pjkbiotech.com]

- 16. assets.fishersci.com [assets.fishersci.com]

An In-depth Technical Guide to the LumiLuc-pyCTZ Reporter System

For Researchers, Scientists, and Drug Development Professionals

The LumiLuc-pyCTZ reporter system represents a significant advancement in bioluminescence imaging (BLI), offering a powerful, ATP-independent platform for sensitive in vivo and in vitro assays. This guide provides a comprehensive overview of the core technology, detailed experimental protocols, and quantitative performance data to facilitate its adoption in research and drug development.

Core Principles

The LumiLuc reporter system is centered around LumiLuc, an engineered marine luciferase, and a suite of synthetic pyridyl coelenterazine (pyCTZ) analogs. LumiLuc was developed through directed evolution of the teLuc luciferase, resulting in enhanced brightness and broad substrate specificity.[1][2] Unlike firefly luciferase-based systems, the LumiLuc system is ATP-independent, making it ideal for studying biological processes in environments with fluctuating or limited ATP, such as in the extracellular space or in pathological conditions like hypoxia.[3]

The pyridyl analogs of coelenterazine, including this compound, 6pyDTZ, and 8pyDTZ, offer improved water solubility compared to their parent compounds, eliminating the need for organic co-solvents for in vivo administration and enhancing their biocompatibility.[1][2] The combination of the LumiLuc enzyme with these various substrates produces bioluminescence at different wavelengths, enabling multicolor imaging applications.[1]

Quantitative Performance Data

The performance of the LumiLuc reporter system has been characterized by its spectral properties, kinetic parameters, and comparative brightness in various experimental settings.

| Luciferase-Substrate Pair | Peak Emission Wavelength (λmax) | Apparent Michaelis Constant (KM) | Relative Photon Flux (Vmax) | Key Features |

| LumiLuc-pyCTZ | 450 nm (Blue) | Not Reported | ~120% improvement over teLuc-pyCTZ[1] | Bright blue emission. |

| LumiLuc-6pyDTZ | 476 nm (Teal) | Not Reported | ~150% improvement over teLuc-6pyDTZ[1] | Bright teal emission. |

| LumiLuc-8pyDTZ | 525 nm (Yellow) | 4.6 μM[1] | ~60% of NanoLuc-FRZ, ~36% of teLuc-DTZ[1] | Red-shifted emission for improved tissue penetration; lower KM suggests higher affinity for the substrate. |

In a tumor xenograft mouse model, the LumiLuc-8pyDTZ pair demonstrated approximately 3-fold higher photon flux compared to the Akaluc-AkaLumine system, a bright ATP-dependent reporter.[1] Furthermore, a fusion protein named LumiScarlet, created by linking LumiLuc to a red fluorescent protein, exhibits even further red-shifted emission, making it comparable to Akaluc-AkaLumine for deep-tissue imaging.[1][2]

Experimental Protocols

I. Generation of Stable Cell Lines Expressing LumiLuc

-

Vector Construction : Clone the LumiLuc coding sequence into a suitable mammalian expression vector. The choice of vector will depend on the experimental goals (e.g., constitutive or inducible expression).

-

Transfection : Transfect the target cell line (e.g., HeLa, HEK293T) with the LumiLuc expression vector using a standard transfection reagent.

-

Selection : Select for stably transfected cells using the appropriate selection agent (e.g., puromycin, G418) corresponding to the resistance gene on the expression vector.

-

Clonal Expansion and Validation : Isolate single clones and expand them. Validate LumiLuc expression and activity by performing a bioluminescence assay with a this compound substrate.

II. In Vitro Bioluminescence Assay

-

Cell Plating : Plate the LumiLuc-expressing cells in a white-walled, clear-bottom 96-well plate and incubate overnight.

-

Substrate Preparation : Prepare a working solution of the desired this compound analog (e.g., 8pyDTZ) in a suitable buffer (e.g., PBS). Due to the improved water solubility, organic solvents are generally not required.[1] A fresh solution is recommended as the compound can be unstable in solution.[4]

-

Luminescence Measurement : Add the substrate solution to the wells and immediately measure the bioluminescence using a luminometer. For kinetic studies, take readings at regular intervals.

III. In Vivo Bioluminescence Imaging in a Mouse Xenograft Model

-

Cell Implantation : Anesthetize the mice and subcutaneously inject the LumiLuc-expressing tumor cells into the desired location (e.g., dorsal flank).

-

Tumor Growth : Allow the tumors to grow to a palpable size.

-

Substrate Administration : Prepare a sterile, injectable solution of the this compound analog (e.g., 8pyDTZ in normal saline).[1] Administer the substrate to the mice via intravenous or intraperitoneal injection. A typical dose for 8pyDTZ is 0.2 μmol per mouse.[1]

-

Bioluminescence Imaging : Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS Spectrum). Acquire bioluminescence images at various time points post-substrate injection to determine the peak signal. The imaging parameters (exposure time, binning) should be optimized based on the signal intensity.

-

Data Analysis : Quantify the bioluminescent signal from the region of interest (ROI) corresponding to the tumor. The data is typically expressed as photon flux (photons/second/cm²/steradian).

Visualizations

Bioluminescence Reaction Pathway

References

A Technical Guide to Aequorin-Based Calcium Sensing with pyCTZ

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of aequorin-based calcium sensing, with a specific focus on the application of pyCTZ, a pyridyl analog of coelenterazine. This document provides a detailed overview of the underlying biochemical mechanisms, experimental protocols, and data interpretation for researchers leveraging this powerful bioluminescent tool for intracellular calcium measurement, particularly in the context of G-protein coupled receptor (GPCR) signaling and drug discovery.

Core Principles of Aequorin-Based Calcium Sensing

Aequorin is a photoprotein isolated from the jellyfish Aequorea victoria that has become a widely used tool for monitoring intracellular calcium (Ca²⁺) dynamics. The functional aequorin complex is composed of a 22 kDa apoaequorin protein and a luminophore prosthetic group, coelenterazine.[1][2][3][4] In its resting state, the apoaequorin-coelenterazine complex is inactive. The apoaequorin protein possesses three EF-hand motifs that function as high-affinity Ca²⁺ binding sites.[2][3]

Upon an increase in intracellular Ca²⁺ concentration, the binding of three Ca²⁺ ions to these EF-hand domains induces a conformational change in the apoaequorin protein.[2][3] This conformational shift triggers the oxidation of coelenterazine to coelenteramide, a reaction that results in the release of carbon dioxide and a flash of blue light, typically with an emission maximum around 469 nm.[2] The intensity of the emitted light is directly proportional to the concentration of free Ca²⁺, allowing for the quantitative measurement of calcium transients within cells.[5]

One of the key advantages of aequorin as a Ca²⁺ sensor is its high signal-to-noise ratio, as there is virtually no background luminescence in the absence of Ca²⁺.[6] Furthermore, the genetic encoding of apoaequorin allows for its targeted expression in specific subcellular compartments, enabling the precise measurement of Ca²⁺ dynamics in organelles such as the mitochondria, endoplasmic reticulum, and nucleus.

The Role of Coelenterazine Analogs: An Overview of this compound

The properties of the aequorin calcium sensor can be modulated by utilizing synthetic analogs of its substrate, coelenterazine.[7][8][9] These analogs can alter key characteristics of the aequorin complex, including its affinity for Ca²⁺, luminescence intensity, and decay kinetics.[7][8][9] This flexibility allows researchers to tailor the sensor to the specific requirements of their experimental system.

This compound is a pyridyl analog of coelenterazine that can be used for aequorin-based calcium sensing.[1] It functions as a substrate for apoaequorin, forming a functional photoprotein complex that emits light in the presence of Ca²⁺. While detailed quantitative data for this compound is not as readily available as for some other analogs, it is reported to have a bioluminescence intensity comparable to that of native coelenterazine.[1] The use of this compound and other analogs can be advantageous in specific applications, such as enhancing signal intensity or shifting the emission wavelength.

Data Presentation: Comparative Properties of Coelenterazine Analogs

To illustrate the impact of different coelenterazine analogs on aequorin's properties, the following table summarizes the characteristics of several commonly used analogs. This data provides a reference for how modifications to the coelenterazine structure can influence the performance of the aequorin sensor.

| Coelenterazine Analog | Relative Luminescence Intensity (vs. Native) | Emission Maximum (nm) | Calcium Affinity | Key Features |

| Native Coelenterazine | 1x | ~469 | Standard | Baseline for comparison. |

| Coelenterazine-h | >10x | ~469 | Higher | Increased sensitivity for detecting small Ca²⁺ changes.[2][5] |

| Coelenterazine-f | ~20x | ~477 | Higher | High light output and slightly red-shifted emission.[2] |

| Coelenterazine-cp | ~15x | ~469 | Higher | Increased light intensity and faster response time.[2] |

| Coelenterazine-hcp | ~190x | ~445 | Higher | Very high quantum yield and fast response.[2][5] |

| Coelenterazine-n | Very Low (~0.0001x of hcp) | ~469 | Lower | Useful for measuring high Ca²⁺ concentrations.[5] |

| This compound | Comparable to Native | Blue | Not specified | Pyridyl analog for aequorin-based assays.[1] |

Experimental Protocols

The following section provides a detailed methodology for a typical aequorin-based calcium assay in mammalian cells (e.g., HEK293 or CHO) for screening GPCR activation. This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions, including the use of this compound.

Materials and Reagents

-

Cell Line: HEK293 or CHO cells stably or transiently expressing the GPCR of interest and apoaequorin.

-

Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

This compound Stock Solution: 1 mM in ethanol or another suitable solvent. Store protected from light at -20°C or below.

-

Agonist/Antagonist Stock Solutions: Prepared in an appropriate solvent (e.g., water, DMSO).

-

Luminometer: Capable of automated injection and kinetic luminescence reading.

-

White, opaque 96- or 384-well microplates: For luminescence assays to maximize light reflection and minimize crosstalk.[4]

Experimental Procedure

-

Cell Seeding:

-

The day before the assay, seed the apoaequorin-expressing cells into white, opaque-bottomed 96- or 384-well plates.

-

The optimal cell density should be determined empirically but is typically in the range of 20,000-50,000 cells per well for 96-well plates.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Aequorin Reconstitution with this compound:

-

On the day of the assay, prepare a working solution of this compound in assay buffer. The final concentration typically ranges from 1-5 µM.

-

Gently remove the cell culture medium from the wells.

-

Add the this compound working solution to each well (e.g., 50 µL for a 96-well plate).

-

Incubate the plate in the dark at room temperature or 37°C for 1-4 hours to allow for the reconstitution of the aequorin complex. This step is critical and may require optimization for this compound.

-

-

Luminescence Measurement:

-

Place the plate in the luminometer.

-

Set the instrument to inject the agonist or antagonist and immediately begin reading luminescence.

-

For agonist screening: Inject the agonist solution and measure the light emission kinetically for 30-60 seconds.

-

For antagonist screening: Pre-incubate the cells with the antagonist for a defined period (e.g., 15-30 minutes) before injecting the agonist and measuring the luminescence.

-

-

Data Analysis:

-

The luminescence signal is typically quantified as the peak light intensity or the integral of the signal over a specific time period.

-

For agonist dose-response curves, plot the luminescence signal against the logarithm of the agonist concentration and fit to a sigmoidal curve to determine the EC₅₀.

-

For antagonist assays, calculate the inhibition of the agonist-induced signal and determine the IC₅₀.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Gq-coupled GPCR signaling pathway leading to aequorin light emission.

Experimental Workflow Diagram

Caption: General experimental workflow for an aequorin-based calcium assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bioscience.co.uk [bioscience.co.uk]

- 3. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aequorin-based calcium assay | Determination of Intracellular Calcium [wellplate.com]

- 5. Coelenterazine & Synthetic Analogues | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Aequorin variants with improved bioluminescence properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioluminescent Properties of Semi-Synthetic Obelin and Aequorin Activated by Coelenterazine Analogues with Modifications of C-2, C-6, and C-8 Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for pyCTZ in In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

pyCTZ, a pyridyl analog of coelenterazine (CTZ), is an ATP-independent luciferase substrate that generates strong blue bioluminescence in the presence of specific luciferases.[1][2] Its enhanced water solubility and high photon flux make it a valuable tool for sensitive in vivo bioluminescence imaging (BLI). This document provides detailed protocols and application notes for the effective use of this compound in preclinical research, particularly in fields like oncology, immunology, and drug discovery.

The primary advantage of this compound lies in its ATP-independent mechanism, allowing for the monitoring of biological processes in environments with low ATP levels.[2][3] Furthermore, its improved solubility obviates the need for organic co-solvents, enhancing its biocompatibility for in vivo administration.[2][3] When paired with the engineered LumiLuc luciferase, this compound is part of a versatile reporter system capable of producing blue, teal, or yellow light with different pyridyl substrates, offering possibilities for multiplexed imaging.[2][3]

Data Presentation

Table 1: Properties of this compound and Related Luciferase Substrates

| Property | This compound | Coelenterazine (CTZ) | D-Luciferin |

| Luciferase Family | Marine Luciferases (e.g., LumiLuc, RLuc8, NanoLuc, aequorin) | Marine Luciferases (e.g., Renilla, Gaussia) | Firefly Luciferase (FLuc) |

| ATP Requirement | Independent | Independent | Dependent |

| Emission Color | Blue (with LumiLuc) | Blue | Yellow-Green |

| Water Solubility | Improved | Poor | Moderate |

| Organic Cosolvents for In Vivo Use | Not required | Typically required | Not typically required |

| Key Applications | In vivo imaging, calcium sensing | In vitro assays, BRET | In vivo imaging, reporter gene assays |

Table 2: Quantitative Comparison of Bioluminescent Reporters

| Reporter System | Relative Photon Flux in vitro (LumiLuc with substrate vs. teLuc-DTZ) | Relative Photon Flux in vivo (LumiLuc-8pyDTZ vs. teLuc-DTZ in far-red) | Notes |

| LumiLuc-pyCTZ | ~120% increase over teLuc with this compound | Data not specified for this compound in far-red | Generates bright blue light. |

| LumiLuc-6pyDTZ | ~150% increase over teLuc with 6pyDTZ | Data not specified for 6pyDTZ in far-red | Generates teal light. |

| LumiLuc-8pyDTZ | Not directly compared for LumiLuc vs teLuc | 1.6- to 3.9-fold higher | Generates yellow light with red-shifted emission, making it suitable for deep-tissue imaging. |

Data synthesized from descriptions in existing research.[2]

Experimental Protocols

Protocol 1: In Vitro Validation of this compound-Luciferase Activity

This protocol is essential to confirm the functionality of your luciferase-expressing cells with this compound before proceeding to in vivo experiments.

Materials:

-

Luciferase-expressing cells (e.g., HEK 293T transfected with LumiLuc)

-

This compound substrate

-

Phosphate-Buffered Saline (PBS)

-

96-well black, clear-bottom plates

-

Luminometer

Methodology:

-

Cell Seeding: Seed the luciferase-expressing cells in a 96-well black, clear-bottom plate at a desired density and allow them to adhere overnight.

-

This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or DMSO) and then dilute it to the final working concentration in PBS. Due to its improved water solubility, this compound is more readily soluble in aqueous solutions compared to native CTZ.

-

Substrate Addition: Remove the culture medium from the wells and wash gently with PBS. Add the this compound solution to the wells.

-

Bioluminescence Measurement: Immediately place the plate in a luminometer and measure the light output. The signal is typically rapid and may not be as sustained as ATP-dependent systems.

Protocol 2: In Vivo Bioluminescence Imaging with this compound in a Tumor Xenograft Model

This protocol outlines the steps for non-invasive imaging of tumor growth and metastasis in a mouse model.

Materials:

-

Luciferase-expressing tumor cells (e.g., stably transfected with LumiLuc)

-

Immunocompromised mice (e.g., nude mice)

-

This compound substrate

-

Sterile PBS

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (IVIS) or similar CCD camera-based instrument

Methodology:

-

Tumor Cell Implantation: Inject the luciferase-expressing tumor cells subcutaneously or orthotopically into the mice. Allow the tumors to establish and grow to a detectable size.

-

This compound Preparation for Injection: Dissolve this compound in sterile PBS to the desired concentration. A typical dose for in vivo imaging has not been standardized, but a starting point can be extrapolated from similar coelenterazine-based substrates, often in the range of 1-5 mg/kg body weight. Optimization of the dose is recommended for each specific application and luciferase system.

-

Animal Preparation: Anesthetize the mouse using isoflurane or another suitable anesthetic.

-

Substrate Administration: Administer the this compound solution via intraperitoneal (IP) or intravenous (IV) injection.[4] IP injection generally results in a more sustained signal, while IV injection leads to a brighter initial signal with faster decay.[4]

-

Bioluminescence Imaging: Immediately after substrate injection, place the animal in the imaging chamber of the IVIS. Acquire images at various time points to determine the peak signal intensity. For many coelenterazine-based substrates, the peak signal is observed within the first 10-20 minutes post-injection.

-

Image Analysis: Quantify the bioluminescent signal using the analysis software provided with the imaging system. The signal is typically measured in photons per second per centimeter squared per steradian (p/s/cm²/sr).

Mandatory Visualization

Caption: Bioluminescence reaction of this compound with LumiLuc luciferase.

Caption: Experimental workflow for in vivo imaging using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ATP-independent bioluminescent reporter variants to improve in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATP-Independent Bioluminescent Reporter Variants To Improve in Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.com]

Illuminating Cellular Processes: A Guide to Preparing and Using pyCTZ Stock Solutions in Cell Culture

Cambridge, MA – October 24, 2025 – For researchers in cell biology, drug discovery, and related fields, the ability to accurately monitor intracellular events is paramount. Bioluminescent reporter systems have emerged as powerful tools for these applications, and pyCTZ, a pyridyl analog of coelenterazine, offers enhanced properties for sensitive and reliable detection. This application note provides a detailed protocol for the preparation of this compound stock solutions for use in cell culture-based assays, ensuring optimal performance and reproducibility.

This compound is an ATP-independent substrate for the engineered luciferase, LumiLuc, and can also be utilized by the calcium-sensitive photoprotein aequorin.[1][2] Its improved water solubility compared to its parent compound, coelenterazine (CTZ), makes it a valuable reagent for in vitro studies.[1] Proper preparation and handling of this compound stock solutions are critical for obtaining accurate and consistent results in downstream applications such as high-throughput screening and signal transduction studies.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 392.45 g/mol | N/A |

| CAS Number | 2125486-34-0 | N/A |

| Storage (Powder) | -20°C for up to 3 years | |

| Storage (in Solvent) | -80°C for up to 2 years |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, filtered pipette tips

-

Vortex mixer

-

Calibrated pipettes

Protocol for Preparation of 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions into cell culture media.

-

Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before use. This prevents condensation from forming inside the vials.

-

Weighing this compound: In a sterile microcentrifuge tube, accurately weigh out 1 mg of this compound powder. To minimize handling of small powder quantities, it is advisable to purchase this compound in pre-weighed aliquots if available.

-

Calculating DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula:

Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)

For 1 mg of this compound (MW = 392.45 g/mol ):

Volume (µL) = (1 / 392.45) * 1,000,000 / 10 = 254.8 µL

Therefore, add approximately 255 µL of DMSO to 1 mg of this compound.

-

Dissolution: Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquoting: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from degradation.

-

Storage: Store the aliquots at -80°C for long-term storage, where they are reported to be stable for up to 2 years. For short-term storage, -20°C is also acceptable.[3] Protect the stock solution from light.

Protocol for Use in Cell Culture

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.

-

Dilution: Dilute the 10 mM this compound stock solution directly into pre-warmed cell culture medium to the desired final working concentration. It is crucial to maintain the final concentration of DMSO in the cell culture medium below 0.5% to avoid cellular toxicity. For example, to achieve a 10 µM final concentration of this compound, dilute the 10 mM stock solution 1:1000 in the cell culture medium.

-

Application to Cells: Add the this compound-containing medium to your cells and proceed with your specific experimental protocol for the luciferase or aequorin assay.

Visualizing the Mechanisms of Action

To aid in understanding the role of this compound in bioluminescent assays, the following diagrams illustrate the experimental workflow and the underlying biochemical reactions.

References

Application Notes and Protocols for Optimal Luciferase Activity using pyCTZ

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the optimal use of the synthetic luciferin, pyran-luciferin (pyCTZ), for achieving maximal luciferase activity in research and drug development settings. The protocols and data presented are intended to facilitate the effective application of this compound in various bioluminescence-based assays.

Introduction to this compound

This compound is a pyridyl analog of coelenterazine (CTZ) that serves as a substrate for various marine luciferases, most notably the engineered LumiLuc luciferase. A key advantage of this compound is its enhanced water solubility compared to native coelenterazine and other analogs like diphenylterazine (DTZ), which facilitates its use in in vivo imaging without the need for organic co-solvents[1]. The reaction between this compound and compatible luciferases is ATP-independent and results in the emission of blue light[1][2].

Optimal Concentration of this compound

While a definitive single optimal concentration for this compound can vary depending on the specific luciferase and experimental conditions, a concentration range of 10 µM to 50 µM is recommended as a starting point for optimization in most in vitro assays. This recommendation is extrapolated from studies on related pyridyl analogs and the LumiLuc luciferase system, where substrate concentrations in a similar range were shown to be effective[1]. For optimal results, it is highly recommended to perform a concentration-response curve to determine the ideal this compound concentration for your specific experimental setup.

Quantitative Data Summary

The following table summarizes the key characteristics of the this compound-luciferase system based on available data.

| Parameter | Value/Characteristic | Source |

| Recommended Starting Concentration Range | 10 - 50 µM | Inferred from[1] |

| Compatible Luciferases | LumiLuc, teLuc, other marine luciferases | [1] |

| Bioluminescence Emission Maximum (with LumiLuc) | ~450 nm (Blue) | [1] |

| ATP Requirement | Independent | [1][2] |

| Solubility | Enhanced water solubility compared to CTZ and DTZ | [1] |

| Stability | Comparable or better than CTZ; freshly prepared solutions are recommended. | [1] |

Experimental Protocols

This section provides a detailed protocol for a typical in vitro luciferase assay using this compound with cells expressing a compatible luciferase, such as LumiLuc.

Materials and Reagents

-

Cells expressing a this compound-compatible luciferase (e.g., LumiLuc)

-

This compound substrate

-

Cell lysis buffer (e.g., 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100)

-

Assay buffer (e.g., PBS or a specialized glow-type assay buffer)

-

96-well white, opaque microplates

-

Luminometer

Protocol for In Vitro Luciferase Assay

-

Cell Culture and Lysis:

-

Culture cells expressing the luciferase of interest in a 96-well plate until they reach the desired confluency.

-

Remove the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS).

-

Add an appropriate volume of cell lysis buffer to each well (e.g., 20-100 µL).

-

Incubate at room temperature for 10-15 minutes with gentle shaking to ensure complete lysis.

-

-

This compound Substrate Preparation:

-